

Guanoxan: An In-depth Technical Guide to its Discovery and Developmental History

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxan is an antihypertensive agent, developed in the mid-20th century, that acts as a sympatholytic drug. Its mechanism of action involves the blockade of adrenergic neurons, similar to guanethidine, and it also possesses alpha-2 adrenergic receptor antagonist properties. Marketed in the United Kingdom by Pfizer under the trade name Envacar, its clinical use was ultimately curtailed by concerns over hepatotoxicity, leading to its withdrawal from the market. This technical guide provides a comprehensive overview of the discovery, developmental history, pharmacology, and eventual discontinuation of **Guanoxan**, with a focus on the experimental data and methodologies that defined its scientific understanding.

Discovery and Developmental History

The development of **Guanoxan** emerged from the broader search for effective treatments for hypertension in the mid-20th century. Following the discovery of the therapeutic potential of adrenergic neuron blocking agents, research efforts focused on synthesizing and screening novel compounds with similar mechanisms of action.

While a precise timeline is not fully available in the public record, the primary pharmacological research and clinical investigations into **Guanoxan** appear to have been most active during the 1960s. A key clinical trial assessing its efficacy in patients with hypertension resistant to other common drugs was published in 1967. The drug was subsequently marketed in the UK by



Pfizer. However, post-marketing surveillance and clinical experience revealed a significant risk of liver damage, which ultimately led to its withdrawal from clinical use.

Synthesis

Guanoxan, with the chemical name (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)guanidine, can be synthesized through a multi-step process. The following is a general overview of a common synthetic route.

Experimental Protocol: Synthesis of Guanoxan Sulfate

A detailed, step-by-step synthesis protocol is outlined below, based on established chemical principles.

Step 1: Synthesis of 2-hydroxymethyl-1,4-benzodioxane

 o-Dihydroxybenzene is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide.

Step 2: Conversion to 2-chloromethyl-1,4-benzodioxane

• The resulting 2-hydroxymethyl-1,4-benzodioxane is then chlorinated, for example, using thionyl chloride.

Step 3: Guanidination

• 2-chloromethyl-1,4-benzodioxane is reacted with guanidine in the presence of a base to yield **Guanoxan**.

Step 4: Salt Formation

 The Guanoxan base is then treated with sulfuric acid to form the more stable Guanoxan sulfate salt.

Pharmacological Profile

Guanoxan's primary pharmacological effect is the inhibition of the sympathetic nervous system, leading to a reduction in blood pressure. This is achieved through a dual mechanism of



action: adrenergic neuron blockade and alpha-2 adrenoceptor antagonism.

Adrenergic Neuron Blockade

Similar to guanethidine, **Guanoxan** is taken up into sympathetic nerve terminals by the norepinephrine transporter. Once inside the neuron, it interferes with the storage and release of norepinephrine from synaptic vesicles. This depletion of norepinephrine at the neuroeffector junction leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in heart rate and cardiac output.

Alpha-2 Adrenergic Receptor Antagonism

In addition to its effects on norepinephrine release, **Guanoxan** also acts as an antagonist at presynaptic alpha-2 adrenergic receptors. These receptors are part of a negative feedback loop that inhibits further norepinephrine release. By blocking these receptors, **Guanoxan** can, under certain conditions, paradoxically increase the release of norepinephrine. However, its primary and clinically relevant effect is the overall reduction in sympathetic outflow due to adrenergic neuron blockade. This alpha-adrenolytic effect is believed to be mediated mainly by its action on alpha-2 adrenoceptors.[1]

Key Experiments and Methodologies

The pharmacological effects of **Guanoxan** were characterized through a series of in vitro and in vivo experiments in animal models. A pivotal study by Davey and Reinert in 1965 provided a detailed characterization of its properties.

Experimental Protocol: Investigation of Adrenergic Neuron Blockade (Davey and Reinert, 1965)

- Animal Model: Cats anesthetized with chloralose.
- Methodology:
 - The nictitating membrane was used as a model for sympathetic nerve stimulation.
 Electrical stimulation of the cervical sympathetic nerve produced contractions of the nictitating membrane.
 - Guanoxan was administered intravenously, and the effects on the responses to nerve stimulation and to exogenously administered norepinephrine and epinephrine were



recorded.

 A dose-dependent inhibition of the response to sympathetic nerve stimulation was observed, while the response to exogenous catecholamines was potentiated, a characteristic feature of adrenergic neuron blockade.

Experimental Protocol: Investigation of Alpha-Adrenoceptor Blocking Activity (Davey and Reinert, 1965)

- Animal Model: Spinal cats.
- Methodology:
 - Blood pressure responses to intravenous injections of the alpha-adrenoceptor agonists epinephrine and norepinephrine were measured before and after the administration of Guanoxan.
 - Guanoxan was shown to antagonize the pressor responses to these agonists, indicating an alpha-adrenoceptor blocking effect.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data available for **Guanoxan**'s pharmacological activity.

| Parameter | Value | Species/Assay | Reference |
|---|------------|-----------------|-----------|
| IC50 (Adrenaline- induced platelet aggregation) | 0.6 μmol/l | Human Platelets | [1] |

Clinical Studies

Clinical trials of **Guanoxan** were conducted in the 1960s to evaluate its efficacy and safety as an antihypertensive agent. One notable study by Persson et al. in 1967 investigated its use in patients with hypertension that was resistant to other available treatments.



While the full quantitative results of these early trials are not readily available in modern databases, the published literature indicates that **Guanoxan** was an effective blood pressure-lowering agent. However, its clinical utility was ultimately limited by its adverse effect profile.

Hepatotoxicity and Withdrawal from the Market

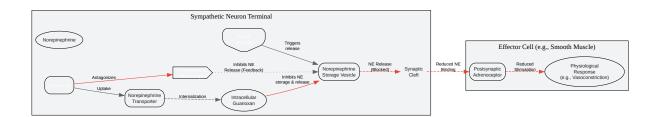
The most significant and ultimately decisive factor in the developmental history of **Guanoxan** was its association with liver toxicity.[2] Post-marketing reports and further clinical experience revealed that a subset of patients treated with **Guanoxan** developed signs of liver damage, ranging from elevated liver enzymes to more severe hepatitis.

The exact mechanism of **Guanoxan**-induced hepatotoxicity is not well-documented in the available literature. However, drug-induced liver injury is a known, albeit rare, complication of many medications and can be idiosyncratic in nature. The concerns over hepatotoxicity were significant enough to lead to the withdrawal of **Guanoxan** (Envacar) from the UK market, effectively ending its clinical use.

Signaling Pathways and Experimental Workflows

To visualize the key mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language.

Signaling Pathway of Guanoxan's Sympatholytic Action



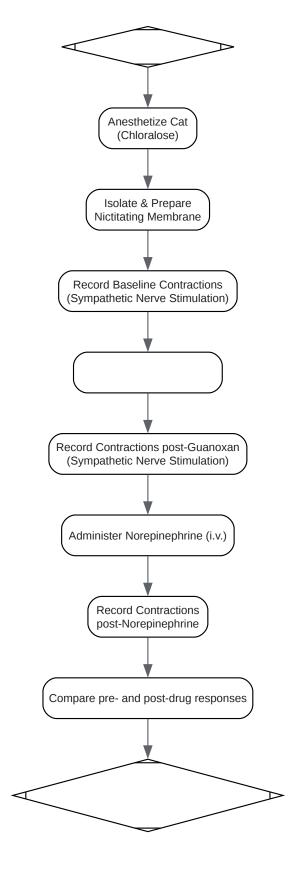


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Caption: Signaling pathway of Guanoxan's sympatholytic action.

Experimental Workflow for Assessing Adrenergic Neuron Blockade





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Caption: Experimental workflow for assessing adrenergic neuron blockade.



Conclusion

Guanoxan represents an important chapter in the history of antihypertensive drug development. Its story highlights the classical pharmacological approach to drug discovery, from synthesis and screening to detailed in vivo characterization. While its clinical utility was ultimately negated by safety concerns, the study of **Guanoxan** contributed to the broader understanding of adrenergic pharmacology and the challenges of drug-induced toxicity. This technical guide provides a consolidated resource for researchers and professionals interested in the history of cardiovascular drug development and the specific case of this once-promising therapeutic agent.

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References

- 1. Pharmacology of the antihypertensive quanoxan PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
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